An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene
An In-depth Technical Guide to 2-(Bromomethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1,3,5-trimethylbenzene (CAS Number: 4761-00-6), a versatile reagent in organic synthesis. This document collates its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug development.
Core Properties and Data
2-(Bromomethyl)-1,3,5-trimethylbenzene, also known as 2,4,6-trimethylbenzyl bromide, is a substituted aromatic hydrocarbon. Its utility in chemical synthesis stems from the reactive bromomethyl group attached to the mesitylene core.
Physicochemical Data
The key physical and chemical properties of 2-(Bromomethyl)-1,3,5-trimethylbenzene are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4761-00-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃Br | [1][2] |
| Molecular Weight | 213.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 50-51 °C | |
| Boiling Point | 99-102 °C at 2 Torr | |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Safety and Handling
Potential Hazards:
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May be corrosive to metals.
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Likely to cause severe skin burns and eye damage.
Recommended Precautionary Measures:
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Prevention: Do not breathe dust or mists. Wear protective gloves, protective clothing, and eye/face protection.
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Response:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
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If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
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Experimental Protocols
The primary synthetic route to 2-(Bromomethyl)-1,3,5-trimethylbenzene involves the bromination of 2,4,6-trimethylbenzyl alcohol.
Synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene from 2,4,6-Trimethylbenzyl Alcohol
This protocol details a general procedure for the synthesis of 2,4,6-trimethylbenzyl bromide.
Materials:
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2,4,6-trimethylbenzyl alcohol
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Methylene chloride (CH₂Cl₂)
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Oxalyl chloride or oxalyl bromide
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Round bottom flask
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Magnetic stirrer
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Apparatus for filtration
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Rotary evaporator
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TLC analysis equipment
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NMR spectrometer
Procedure:
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To a round bottom flask, add 2,4,6-trimethylbenzyl alcohol (0.6 g, 0.6 mmol) and methylene chloride (5 mL).
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Stir the mixture for 10 minutes.
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Slowly add oxalyl chloride or oxalyl bromide (0.6 mmol).
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Continue to stir the reaction mixture magnetically at room temperature until the cessation of gas release.
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Subsequently, add an additional portion of 2,4,6-trimethylbenzyl alcohol (0.5 mmol) and heat the mixture to reflux.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter the solid.
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Wash the collected solid with dichloromethane (3 x 10 mL).
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Combine the filtrates and concentrate under reduced pressure.
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Confirm the purity of the resulting 2,4,6-trimethylbenzyl bromide product by ¹H NMR and ¹³C NMR spectral analysis.
Applications in Research and Drug Development
While specific examples of 2-(Bromomethyl)-1,3,5-trimethylbenzene in drug development are not extensively documented in publicly available literature, its structural motifs and reactive handle make it a compound of interest for medicinal chemists. Bromomethylated aromatic compounds are known to be valuable precursors and building blocks in the synthesis of more complex molecules.
Potential Roles:
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Scaffold for Complex Molecule Synthesis: The trimethylbenzene core provides a rigid scaffold onto which various functional groups can be introduced via nucleophilic substitution of the bromide. This is a common strategy in medicinal chemistry for creating libraries of compounds for screening.
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Linker for Bioactive Moieties: This compound can potentially serve as a linker to connect two or more pharmacophores, which could lead to compounds with synergistic or novel biological activities. The defined geometry of the benzene ring allows for precise spatial orientation of the linked moieties.
